molecular formula C15H17ClO B14523987 3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride CAS No. 62701-56-8

3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride

Cat. No.: B14523987
CAS No.: 62701-56-8
M. Wt: 248.75 g/mol
InChI Key: BOHDHPDYGMGFTL-UHFFFAOYSA-N
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Description

3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C15H17ClO. It is a derivative of cyclohexane, featuring a benzylidene group and a carbonyl chloride functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride typically involves the reaction of 3-benzylidene-1-methylcyclohexanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the ketone reacts with thionyl chloride to form the corresponding acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of reactive chemicals like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary amines, and alcohols under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of 3-benzylidene-1-methylcyclohexanol.

    Oxidation: Formation of benzyl derivatives.

Scientific Research Applications

3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The benzylidene group can participate in conjugation and resonance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-1-methylcyclohexanone: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    1-Methylcyclohexane-1-carbonyl chloride: Lacks the benzylidene group, resulting in different reactivity and applications.

    Benzylideneacetone: Similar structure but with a different functional group, leading to distinct chemical behavior.

Uniqueness

3-Benzylidene-1-methylcyclohexane-1-carbonyl chloride is unique due to the presence of both the benzylidene and carbonyl chloride groups. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

62701-56-8

Molecular Formula

C15H17ClO

Molecular Weight

248.75 g/mol

IUPAC Name

3-benzylidene-1-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C15H17ClO/c1-15(14(16)17)9-5-8-13(11-15)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3

InChI Key

BOHDHPDYGMGFTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=CC2=CC=CC=C2)C1)C(=O)Cl

Origin of Product

United States

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